5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Description
5-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide is a heterocyclic compound featuring:
- Isoxazole core: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2.
- N-[3-(1H-Imidazol-1-yl)propyl]carboxamide: A flexible propyl linker connecting the isoxazole to an imidazole moiety, which may participate in hydrogen bonding or metal coordination.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoxazole and imidazole motifs in targeting enzymes, receptors, and microbial pathways .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHWAGSDPATHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and substitution reactions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
WAY-328173 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research has indicated that compounds with isoxazole and imidazole moieties possess anticancer properties. Studies have shown that derivatives of imidazole, including this compound, can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that isoxazole derivatives exhibited potent activity against human cancer cell lines, suggesting that 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide could be a promising candidate for further development .
Antimicrobial Properties
Compounds containing imidazole rings are known for their antimicrobial activities. The target compound has shown effectiveness against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents .
Research Findings :
In vitro studies have demonstrated that related imidazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential application in treating infections .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that imidazole derivatives can inhibit inflammatory pathways, which may lead to applications in treating conditions like arthritis or other inflammatory diseases .
Mechanism of Action
WAY-328173 exerts its effects by activating the Wnt/β-catenin signaling pathway. This pathway involves the binding of Wnt proteins to cell surface receptors, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and migration . The molecular targets of WAY-328173 include various components of the Wnt/β-catenin pathway, such as β-catenin and its associated proteins .
Comparison with Similar Compounds
Isoxazole vs. Oxazole Derivatives
The substitution of isoxazole with oxazole (as in the oxazole-acetamide analogue) reduces ring strain and alters electronic properties. While the oxazole derivative demonstrated anticancer activity via apoptosis induction in breast cancer cells , the isoxazole core in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative degradation.
Substituent Effects: Chlorophenyl vs. Methoxyphenyl
- 4-Chlorophenyl (target compound): Enhances hydrophobicity, favoring membrane penetration and target binding in hydrophobic pockets.
- 4-Methoxyphenyl (methoxy analogue): Improves solubility but may reduce binding affinity due to steric and electronic effects. Studies suggest methoxy-substituted isoxazoles exhibit kinase modulation but require optimization for potency .
Heterocycle Hybrids: Thiazolidinone and Pyrazole Derivatives
- Thiazolidinone-imidazole hybrids (e.g., –10) demonstrate antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase). Their thioxo and propenylidene groups introduce redox-active sites, differing from the isoxazole’s mechanism .
- Pyrazole-isoxazole hybrids (e.g., ) leverage trifluoromethyl groups for enhanced metabolic stability , a feature absent in the target compound but relevant for pharmacokinetic optimization .
Role of the Imidazole-Propyl Linker
The imidazole-propylamide chain is conserved across several analogues (Table 1). This moiety likely facilitates interactions with heme-containing enzymes (e.g., cytochrome P450) or metal-dependent targets. Modifications to the linker length (e.g., ethyl vs. propyl in ) alter conformational flexibility and target selectivity .
Key Research Findings
- Anticancer Potential: Oxazole derivatives show apoptosis induction, while isoxazole analogues may target proliferative signaling pathways (e.g., MAPK/ERK) .
- Antimicrobial Activity: Thiazolidinone derivatives exhibit broad-spectrum activity, but toxicity profiles remain uncharacterized compared to isoxazoles .
- Metabolic Stability : Trifluoromethyl groups in pyrazole-isoxazole hybrids improve half-life, suggesting a strategy for optimizing the target compound .
Biological Activity
Introduction
5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide, a compound featuring an isoxazole core and an imidazole moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClN4O2
- Molecular Weight : 330.77 g/mol
- CAS Number : 912790-59-1
The biological activity of 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated its potential as an AChE inhibitor, which is crucial for treating conditions like Alzheimer’s disease.
- Antibacterial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial activity against various strains, particularly Salmonella typhi and Bacillus subtilis.
- Binding Affinity : Docking studies suggest that the compound interacts effectively with target proteins, enhancing its pharmacological profile.
Antibacterial Activity
A study evaluated the antibacterial efficacy of related compounds, revealing that those with similar structural features to 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide showed promising results against several bacterial strains. The following table summarizes the activity against specific strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition Assays
The compound was assessed for its ability to inhibit AChE and urease:
- Acetylcholinesterase Inhibition : The IC50 values for various derivatives were reported, with some showing IC50 values around 2.14 µM, indicating strong inhibition compared to standard inhibitors.
- Urease Inhibition : The compound demonstrated significant urease inhibition, essential for potential therapeutic applications in treating infections caused by urease-producing bacteria.
Case Studies
-
Case Study on AChE Inhibition :
A study highlighted the efficacy of the compound as a potential treatment for Alzheimer’s disease due to its significant AChE inhibitory activity. The study involved in vitro assays where the compound was tested alongside known inhibitors, demonstrating superior performance in reducing enzyme activity. -
Antibacterial Efficacy in Clinical Settings :
Clinical trials involving derivatives of this compound showed promising results in treating bacterial infections resistant to conventional antibiotics, particularly in cases involving multi-drug resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting 4-chlorophenyl isoxazole-3-carboxylic acid derivatives with 3-(1H-imidazol-1-yl)propylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the carboxamide bond .
- Intermediate Functionalization : Introducing the imidazole-propyl group via nucleophilic substitution or alkylation reactions, as seen in structurally analogous compounds .
- Optimization : Refluxing in aprotic solvents (e.g., DMF or DCM) with catalytic bases (e.g., triethylamine) to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the chlorophenyl (δ 7.4–7.6 ppm), imidazole (δ 7.1–7.3 ppm), and isoxazole (δ 6.5–6.8 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C16H14ClN3O2: 315.07 g/mol) and fragmentation patterns .
- FT-IR : Identification of carboxamide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2, EGFR) due to structural similarity to imidazole-containing inhibitors .
- Antimicrobial Screening : Broth microdilution assays for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) and evaluate their impact on carboxamide bond formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and side-reaction minimization .
- Temperature Gradients : Use controlled reflux (70–90°C) to balance reaction rate and decomposition .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for isolating high-purity fractions .
Q. What computational approaches predict the compound’s molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., CDK2, EGFR) based on imidazole’s affinity for metal ions in active sites .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro phenyl groups) with bioactivity using Gaussian or COSMO-RS .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Analysis : Perform IC50/EC50 comparisons across multiple concentrations to identify potency thresholds .
- Orthogonal Validation : Confirm results using complementary assays (e.g., Western blot for protein expression alongside cytotoxicity data) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-fluorophenyl) or imidazole (e.g., 2-methylimidazole) groups to assess steric/electronic effects .
- Linker Optimization : Test propyl vs. ethyl spacers between imidazole and carboxamide to evaluate flexibility and binding .
- Bioisosteric Replacement : Replace isoxazole with pyrazole or thiazole to study heterocycle influence on activity .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Expose to human plasma and quantify parent compound vs. metabolites using LC-MS .
- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) to determine storage recommendations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
